Cimetidine hydrochloride, also known as cimetidine, is a histamine H2 receptor antagonist. This means it binds to specific sites (H2 receptors) on cells in the stomach, preventing the hormone histamine from stimulating the production of stomach acid. This reduces the overall acidity of the stomach, which can be beneficial in various research applications. Source: National Institutes of Health, [PubChem: )]
Cimetidine hydrochloride is a histamine H2 receptor antagonist, primarily used to decrease gastric acid secretion. It is effective in treating various gastrointestinal disorders, including gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The compound is known for its ability to competitively inhibit the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells, leading to reduced secretion of gastric acid and pepsin .
The chemical formula for cimetidine hydrochloride is , and its IUPAC name is N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride . Cimetidine is characterized by its hydrophilic properties and has a relatively short half-life of approximately 2 hours, with a duration of action ranging from 4 to 8 hours .
Cimetidine undergoes several metabolic transformations primarily in the liver, where it is converted into metabolites such as cimetidine sulfoxide and hydroxycimetidine. The major metabolite, cimetidine sulfoxide, accounts for about 30% of the drug excreted in urine . The compound also exhibits competitive inhibition of cytochrome P450 enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, which can affect the metabolism of co-administered drugs .
The primary reaction mechanism involves cimetidine binding to the heme-iron of cytochrome P450 enzymes, thereby inhibiting their activity. This interaction can lead to increased plasma concentrations of other drugs metabolized by these enzymes .
Cimetidine's primary biological activity is as an antagonist of histamine H2 receptors. By blocking these receptors, it effectively reduces gastric acid secretion from parietal cells. This action not only alleviates symptoms associated with excessive stomach acid but also promotes healing in gastric ulcers and esophagitis . Additionally, cimetidine has been shown to influence the immune response by increasing gastric bacterial flora and may have implications in treating certain cancers due to its effects on gastric acidity and bacterial populations .
The synthesis of cimetidine typically involves several key steps:
These synthetic pathways allow for the production of cimetidine in a form that is both effective and stable for pharmaceutical applications .
Cimetidine is widely used in clinical settings for:
Additionally, due to its ability to inhibit cytochrome P450 enzymes, cimetidine has been investigated for potential use in enhancing the efficacy of certain chemotherapeutic agents .
Cimetidine exhibits numerous drug interactions due to its inhibition of cytochrome P450 enzymes. Significant interactions include:
Given these interactions, careful monitoring and dosage adjustments are often necessary when cimetidine is prescribed alongside other medications.
Cimetidine belongs to a class of medications known as H2 receptor antagonists. Other similar compounds include:
Compound | Mechanism | Potency | Duration of Action | Drug Interactions |
---|---|---|---|---|
Cimetidine | H2 receptor antagonist | Moderate | 4–8 hours | High |
Ranitidine | H2 receptor antagonist | Higher | 8–12 hours | Moderate |
Famotidine | H2 receptor antagonist | Highest | 10–12 hours | Low |
Nizatidine | H2 receptor antagonist | Moderate | 6–10 hours | Moderate |
Cimetidine's unique profile lies in its significant inhibition of cytochrome P450 enzymes compared to other H2 blockers. This property leads to a broader range of drug interactions and necessitates careful consideration during concurrent medication therapy .
Cimetidine hydrochloride competitively inhibits histamine binding at H2 receptors in gastric parietal cells, preventing G-protein-mediated activation of adenylate cyclase. This blockade reduces intracellular cyclic adenosine monophosphate (cAMP) levels, inhibiting proton pump activity and gastric acid secretion [3]. Structural studies reveal that the imidazole moiety of cimetidine mimics the ethylamine side chain of histamine, enabling precise interaction with the H2 receptor's ligand-binding domain [3]. Unlike later H2 antagonists such as ranitidine, cimetidine's imidazole ring facilitates additional interactions with cytochrome P450 enzymes, contributing to its distinct pharmacokinetic profile [1].
Cimetidine demonstrates measurable affinity for androgen receptors, competing with dihydrotestosterone for binding sites in reproductive tissues [5]. This interaction occurs independently of its H2 receptor antagonism, as evidenced by parallel displacement curves in receptor binding assays. The antiandrogenic effects manifest clinically as gynecomastia, though structural analysis confirms cimetidine lacks the steroidal backbone characteristic of classical antiandrogens [5]. Molecular modeling suggests the thiourea group and imidazole ring collectively mediate this off-target receptor interaction.
In human salivary gland tumor cells, cimetidine downregulates NCAM expression through a receptor-independent mechanism [2]. Confocal microscopy reveals dose-dependent reduction in NCAM surface clustering, which correlates with decreased tumor cell adhesion and increased apoptosis. This effect persists despite concurrent H2 receptor blockade with famotidine or ranitidine, implicating direct modulation of intracellular signaling pathways involving caspases 3, 7, 8, and 9 [2]. The NCAM suppression mechanism remains distinct from histaminergic signaling, potentially involving interference with homophilic binding domains.
Cimetidine hydrochloride non-selectively inhibits multiple cytochrome P450 isoforms through competitive and non-competitive mechanisms:
Enzyme Isoform | Inhibition Potency | Primary Substrates Affected |
---|---|---|
CYP1A2 | High (Ki = 31 μM) | Caffeine, Theophylline |
CYP2D6 | Moderate | Dextromethorphan, Codeine |
CYP3A4/5 | Variable | Midazolam, Erythromycin |
CYP2C19 | Low | Omeprazole, Diazepam |
Data derived from human hepatic microsome studies demonstrate cimetidine's superior inhibition of CYP1A2 compared to later H2 antagonists, with 10-fold greater potency than ranitidine [7]. The imidazole ring coordinates with the heme iron of CYP450 enzymes, forming stable enzyme-inhibitor complexes that reduce metabolic clearance of co-administered drugs [1].
Beyond cytochrome P450 inhibition, cimetidine modulates drug disposition through solute carrier family 22 member 3 (SLC22A3) and multidrug toxin extrusion protein 1 (MATE1) transporters:
These interactions necessitate dose adjustments for narrow therapeutic index drugs, particularly when combined with cimetidine's CYP450 inhibitory effects.
In preterm neonates, cimetidine-induced cytochrome P450 inhibition exacerbates patent ductus arteriosus (PDA) persistence through impaired arachidonic acid metabolism [8]. Animal models demonstrate cimetidine relaxes ductus arteriosus smooth muscle via CYP3A44 inhibition, independent of H2 receptor blockade. This effect correlates with reduced oxygen-induced vasoconstriction, highlighting age-dependent vulnerability to enzyme-mediated drug effects [8].
Cimetidine hydrochloride suppresses CD8+ suppressor T-cell activity through histamine H2 receptor blockade on lymphocytes [6]. In murine contact hypersensitivity models, cimetidine pretreatment (200 mg/kg) reduces DNBSO3-induced suppressor cell activity by 78%, enhancing delayed-type hypersensitivity responses to dinitrofluorobenzene [6]. This immunostimulation occurs via cAMP suppression in regulatory T cells, reversing antigen-specific tolerance without affecting helper T-cell populations.
Though direct cytokine modulation remains poorly characterized, cimetidine indirectly influences interleukin-2 (IL-2) production through H2 receptor antagonism. Histamine-mediated suppression of IL-2 secretion in mixed lymphocyte reactions is reversed by cimetidine at concentrations ≥10 μM, restoring T-cell proliferation indices to 85% of baseline [6]. This immunorestorative effect proves particularly relevant in cancer immunotherapy contexts, where cimetidine augments tumor-specific immune responses.
In salivary gland adenocarcinoma models, cimetidine induces caspase-dependent apoptosis through NCAM downregulation and Apaf-1 activation [2]. Proteomic analysis reveals 40% reduction in NCAM expression within 24 hours of cimetidine exposure (1 mM), triggering mitochondrial cytochrome c release and formation of the apoptosome complex. This receptor-independent antitumor activity occurs without histamine receptor involvement, as famotidine fails to replicate these effects despite equivalent H2 blockade [2].
The development of cimetidine hydrochloride represents one of the most successful examples of rational drug design in pharmaceutical history, beginning with the fundamental understanding of histamine's role in gastric acid secretion [1] [2] [3]. In 1964, scientists at Smith, Kline & French Laboratories initiated a systematic approach to develop a histamine receptor antagonist, starting solely from the structure of histamine as their design lead [4] [3].
The evolutionary pathway from histamine to cimetidine involved several critical structural modifications that progressively enhanced receptor affinity and selectivity [5] [2]. The initial breakthrough came with the recognition of N-alpha-guanylhistamine as a partial histamine H2-receptor antagonist, albeit with weak activity [4] [3]. This compound served as the foundational lead that validated the concept of histamine receptor subtypes and provided the first evidence for the existence of the H2 receptor [2] [4].
Building upon this discovery, the development team synthesized burimamide, which demonstrated 100-fold greater potency than N-alpha-guanylhistamine in inhibiting histamine activity specifically at the H2 receptor subtype [4] [3]. Burimamide represented the first specific competitive antagonist at the H2 receptor, conclusively proving the existence of this receptor subtype [6] [3]. However, burimamide suffered from inadequate oral bioavailability and insufficient potency for clinical application [7] [8].
The subsequent optimization led to metiamide, which incorporated a sulfur atom in the linking chain and a methyl group at the 4-position of the imidazole ring [7] [9]. These modifications resulted in a compound that was ten times more potent than burimamide and demonstrated adequate oral bioavailability [7] [9]. Metiamide reached clinical trials in 1973 and showed remarkable efficacy in healing peptic ulcers within three weeks [1] [9]. However, clinical trials revealed serious adverse effects, including agranulocytosis and nephrotoxicity, attributed to the thiourea functional group [7] [8].
The final evolutionary step involved replacing the thiourea group in metiamide with a cyanoguanidine moiety, resulting in cimetidine [10] [9]. This modification eliminated the toxicity associated with metiamide while maintaining comparable or slightly enhanced potency [10] [11]. Cimetidine was approved in England in November 1976 and became the first clinically successful H2 receptor antagonist, establishing the foundation for modern anti-ulcer therapy [12] [13].
Compound | Key Structural Features | Activity Type | Potency Relative to Histamine | Clinical Issues |
---|---|---|---|---|
Histamine | Imidazole ring + ethylamine chain | H2 agonist | 1.0 (reference) | Causes acid secretion |
Nα-guanylhistamine | Histamine + guanidine group | Partial H2 antagonist | Weak antagonist | Partial agonism, low potency |
Burimamide | Imidazole + guanidine + 2-carbon chain | Full H2 antagonist | 100x more potent than Nα-guanylhistamine | Not orally active, low potency |
Metiamide | Imidazole + thiourea + methyl on imidazole + sulfur linkage | Potent H2 antagonist | 10x more potent than burimamide | Agranulocytosis, nephrotoxicity |
Cimetidine | Imidazole + cyanoguanidine + methyl on imidazole + sulfur linkage | Potent H2 antagonist | Slightly more potent than metiamide | No major toxicity, clinically successful |
The development of cimetidine involved several critical structural modifications that systematically enhanced receptor affinity and selectivity for the histamine H2 receptor [5] [2] [14]. Each modification was based on comprehensive structure-activity relationship studies that revealed specific requirements for optimal receptor binding [2] [14].
The incorporation of the guanidine functional group represented a fundamental advancement in achieving H2 receptor antagonism [5] [2]. Structure-activity relationship studies demonstrated that the guanidine moiety was essential for converting agonist activity to antagonist activity at the H2 receptor [2] [10]. However, the basic nature of the guanidine group posed significant challenges, as it becomes fully protonated at physiological pH, reducing its binding affinity [10] [7].
The introduction of electron-withdrawing substituents on the guanidine group proved crucial for maintaining activity at physiological conditions [10] [7]. The cyanoguanidine group in cimetidine serves as a bioisosteric replacement for the thiourea group found in metiamide [10] [15]. This modification reduces the basicity of the guanidine nitrogen atoms to the same level as the thiourea group, preserving activity while eliminating toxicity [10] [7].
Conformational studies using quantum mechanical calculations and nuclear magnetic resonance spectroscopy revealed that cimetidine adopts different conformations in solution compared to its crystalline forms [16] [17]. In solution, cimetidine predominantly exists in an extended conformation, while in certain crystalline forms, it adopts a folded conformation stabilized by intramolecular hydrogen bonding [16] [18]. The gauche orientation of the guanidine group relative to the imidazole ring appears to be the optimal conformation for effective binding to the histamine H2 receptor [18] [19].
The flexible methylthioethyl connecting chain plays a critical role in determining receptor affinity [20] [19]. Studies involving conformationally restricted phenylene analogues demonstrated that geometric constraints are more important than electronic factors in receptor binding events [20]. The optimal chain length of two to three carbon atoms provides the necessary flexibility for the molecule to adopt the required binding conformation while maintaining sufficient rigidity to prevent excessive conformational entropy loss upon receptor binding [20] [5].
Compound | pA2 Value | Kd Value (μM) | Structural Type | Binding Site |
---|---|---|---|---|
Cimetidine | 6.41 | 0.39 | Imidazole-derived | High affinity H2 receptor |
Etintidine | 6.82 | Not specified | Imidazole-derived | Similar to cimetidine |
Ranitidine | 6.87 | Not specified | Non-imidazole | Different from cimetidine |
TZU-0460 | 6.94 | Not specified | Non-imidazole | Different from cimetidine |
Famotidine | 7.60 | Not specified | Non-imidazole | Different from cimetidine |
Molecular recognition studies indicate that the monocationic form of cimetidine is the most favorable species for receptor binding [14] [21]. The protonated imidazolium ring anchors at the negative site of the receptor, while the cyanoguanidine group is positioned between the proton donor and acceptor sites of the receptor [14] [21]. This binding mode explains the competitive nature of cimetidine's antagonism and its high affinity for the H2 receptor [14] [22].
The imidazole ring system represents the most critical structural element in cimetidine, serving as the primary recognition feature for histamine H2 receptor binding [5] [23] [24]. This five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions is essential for maintaining receptor affinity and specificity [23] [24]. The imidazole structure is crucial for the function of cimetidine in blocking H2 receptors in the stomach lining, thereby reducing acid secretion [23] [22].
Structure-activity relationship studies consistently demonstrate that the imidazole ring must be maintained for H2 receptor affinity [5] [4]. The aromatic character of the imidazole ring provides the necessary π-electron density for favorable interactions with the receptor binding site [5] [24]. Additionally, the nitrogen atoms in the imidazole ring serve as both hydrogen bond acceptors and donors, depending on their protonation state and tautomeric form [25] [24].
The presence of the imidazole ring in cimetidine's structure enables the existence of two tautomeric forms, with hydrogen atoms potentially bound to either N1 or N3 positions [25] [19]. Computational studies reveal that conformational distribution is strongly solvent-dependent, affecting the molecule's ability to interact optimally with its target receptor [19] [25]. The imidazole ring also contributes significantly to cimetidine's interaction with cytochrome P450 enzymes, where both the imidazole and cyano groups coordinate with the heme iron [26] [27].
The methyl substitution at the C-4 position of the imidazole ring serves multiple crucial functions in optimizing receptor binding [5] [7]. This substitution enhances H2-selectivity by favoring the tautomeric form that binds more effectively to the H2 receptor [7] [5]. The methyl group also contributes to the pharmacokinetic properties of the molecule by affecting its acid dissociation constant [7] [9]. In metiamide, this modification resulted in a shift of the pKa value from 7.2 to 6.25, significantly improving the compound's bioavailability and potency [9] [7].
The sulfur-containing linkage in cimetidine represents another critical design feature that distinguishes it from earlier lead compounds [5] [28]. Structure-activity relationship studies demonstrate that sulfur atoms increase potency compared to nitrogen or oxygen atoms in the same position [5] [6]. The sulfur linkage enhances the lipophilicity of the molecule, improving its membrane permeability and tissue distribution [5] [28].
The methylated imidazole with the sulfur-containing side chain has been identified as a powerful hydroxyl radical scavenger, with the sulfur and amino group containing side chain being particularly important for this activity [28] [29]. The sulfur atom contributes to the overall electronic properties of the molecule, affecting both its pharmacological activity and its potential for antioxidant effects [28] [29].
Molecular Component | Role in Activity | SAR Evidence | Physicochemical Effect |
---|---|---|---|
Imidazole Ring | Essential for H2 receptor binding and affinity | Maintained across all active H2 antagonists | Provides aromatic nitrogen for hydrogen bonding |
Sulfur Linkage | Increases potency compared to nitrogen/oxygen | Sulfur > Nitrogen > Oxygen for potency | Enhances lipophilicity and binding strength |
Cyanoguanidine Group | Maintains activity while reducing toxicity | Bioisosteric replacement of thiourea | Reduces basicity, prevents protonation at physiological pH |
Methyl Substitution (C-4) | Enhances H2-selectivity and favors active tautomer | pKa shift from 7.2 to 6.25 in metiamide | Stabilizes pharmacologically active tautomer |
Flexible Chain Length | Determines optimal receptor fit | 2-3 carbon optimal, affects conformational flexibility | Balances flexibility with conformational constraint |
Crystallographic studies of cimetidine hydrochloride reveal that the imidazole ring participates in extensive hydrogen bonding networks within the crystal structure [30] [31]. The anhydrous form shows zigzag hydrogen-bonded chains constructed from N-H···Cl−···H-N motifs involving the methylimidazolium moieties and chloride anions [30] [32]. These structural insights provide valuable information about the preferred conformations and interaction patterns of the imidazole ring system [30] [18].
Irritant;Health Hazard